Lithium manganese(III,IV) oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium manganese(III,IV) oxide, also known as lithium manganese oxide, is a compound with the chemical formula LiMn₂O₄. It is a class of electrode material used in the fabrication of lithium-ion batteries. This compound is known for its environmental friendliness, resource abundance, and low biotoxicity . It has a cubic spinel structure and is used as a cathode material in high-performance lithium-ion batteries .

Métodos De Preparación

Lithium manganese(III,IV) oxide can be synthesized using various methods. One common method involves using manganese dioxide, manganese carbonate, manganese nitrate, or manganese acetate as manganese sources, and lithium hydroxide, lithium carbonate, or lithium nitrate as lithium sources. The raw materials are mixed in a molar ratio of lithium to manganese in the range of 0.45 to 0.5. The mixture is then ball-milled, pressed into blocks, and sintered at temperatures between 600 to 800°C for 36 hours . Another method involves the use of flux, such as LiNO₃, to prepare lithium manganese oxide crystals containing Mn(IV) .

Análisis De Reacciones Químicas

Lithium manganese(III,IV) oxide undergoes various chemical reactions, including oxidation and reduction. During the charge-discharge cycle in lithium-ion batteries, lithium ions intercalate and de-intercalate from the manganese oxide structure. The compound can also act as a mild oxidizing agent for the production of dopaminequinone . The major products formed from these reactions include lithium ions and manganese ions in different oxidation states .

Aplicaciones Científicas De Investigación

Lithium manganese(III,IV) oxide has a wide range of scientific research applications. It is primarily used as a cathode material in lithium-ion batteries due to its high energy density, long cycle life, and environmental friendliness . The compound’s unique properties make it suitable for use in energy storage devices, catalysis, solar cells, and biosensors .

Mecanismo De Acción

The mechanism of action of lithium manganese(III,IV) oxide in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions within the manganese oxide structure. The three-dimensional structure of LiMn₂O₄ provides a well-connected framework for the insertion and de-insertion of lithium ions during the charge-discharge cycle . This structural arrangement allows for high rate capability and better thermal stability compared to other materials . surface degradation can occur when the average oxidation state of manganese drops below Mn³.⁵, leading to the formation of Mn(IV) and Mn(II) by the Hunter mechanism .

Comparación Con Compuestos Similares

Lithium manganese(III,IV) oxide is often compared with other similar compounds used as cathode materials in lithium-ion batteries. Some of these compounds include:

- Lithium cobalt(III) oxide (LiCoO₂)

- Lithium nickel manganese cobalt oxide (LiNiMnCoO₂)

- Lithium iron(II) phosphate (LiFePO₄)

- Lithium nickel cobalt aluminum oxide (LiNiCoAlO₂)

- Lithium manganese dioxide (LiMnO₂)

This compound stands out due to its environmental friendliness, resource abundance, and low biotoxicity. It also offers better thermal stability and high rate capability compared to some of the other compounds .

Propiedades

Fórmula molecular |

LiMn2O4 |

|---|---|

Peso molecular |

180.8 g/mol |

Nombre IUPAC |

lithium;dioxomanganese;oxido(oxo)manganese |

InChI |

InChI=1S/Li.2Mn.4O/q+1;;;;;;-1 |

Clave InChI |

VLXXBCXTUVRROQ-UHFFFAOYSA-N |

SMILES canónico |

[Li+].[O-][Mn]=O.O=[Mn]=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine](/img/structure/B12056277.png)

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

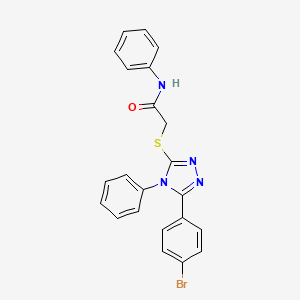

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)